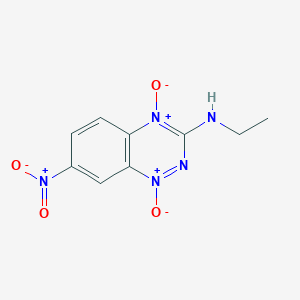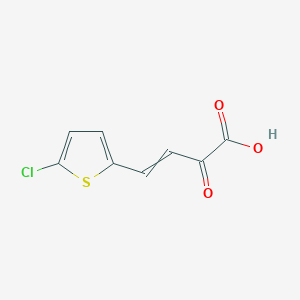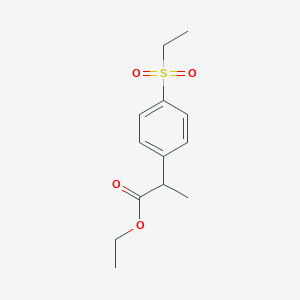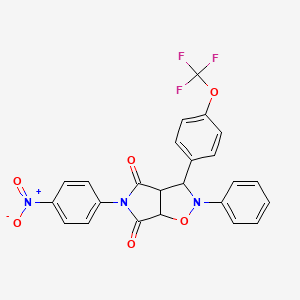![molecular formula C16H13Br2NO5 B12638182 Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate CAS No. 918945-74-1](/img/structure/B12638182.png)
Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate is a complex organic compound with a unique structure It contains multiple functional groups, including bromine atoms, a nitro group, and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate typically involves multiple steps. One common method starts with the bromination of a suitable aromatic precursor to introduce the bromine atoms. This is followed by the nitration of the aromatic ring to add the nitro group. The final step involves esterification to form the methyl ester group. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while hydrolysis of the ester group produces a carboxylic acid.
Aplicaciones Científicas De Investigación
Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and nitro group play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dibromo-4-hydroxybenzoate: Similar structure but lacks the nitro group.
Methyl 3,5-dibromo-4-methoxybenzoate: Contains a methoxy group instead of a nitro group.
Methyl 3,5-dibromo-4-aminobenzoate: Contains an amino group instead of a nitro group.
Uniqueness
Methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate is unique due to the presence of both bromine atoms and a nitro group on the aromatic ring, which significantly influences its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various research and industrial purposes.
Propiedades
Número CAS |
918945-74-1 |
|---|---|
Fórmula molecular |
C16H13Br2NO5 |
Peso molecular |
459.09 g/mol |
Nombre IUPAC |
methyl 3-[3,5-dibromo-4-(4-nitrophenoxy)phenyl]propanoate |
InChI |
InChI=1S/C16H13Br2NO5/c1-23-15(20)7-2-10-8-13(17)16(14(18)9-10)24-12-5-3-11(4-6-12)19(21)22/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
USAZZUGRDBETNY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)


![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)

![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
![2-Pyrimidinecarbonitrile, 4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12638163.png)


![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
